molecular formula C10H9NO B178442 Spiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 13861-75-1

Spiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B178442
CAS No.: 13861-75-1
M. Wt: 159.18 g/mol
InChI Key: LBBWIBWOPGDMAJ-UHFFFAOYSA-N
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Description

Spiro[cyclopropane-1,3’-indolin]-2’-one is a spirocyclic compound characterized by a unique three-dimensional structure where a cyclopropane ring is fused to an indolinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of complex molecules.

Biochemical Analysis

Biochemical Properties

Spiro[cyclopropane-1,3’-indolin]-2’-one has been evaluated for its biological activity against various human cancer cell lines . It interacts with several biomolecules, including enzymes and proteins, within these cells

Cellular Effects

In cellular processes, Spiro[cyclopropane-1,3’-indolin]-2’-one has shown promising anticancer activity . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Spiro[cyclopropane-1,3’-indolin]-2’-one involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . These interactions contribute to its observed effects at the molecular level.

Temporal Effects in Laboratory Settings

The temporal effects of Spiro[cyclopropane-1,3’-indolin]-2’-one in laboratory settings are currently under study. Preliminary research indicates that it may have long-term effects on cellular function . Information on the compound’s stability and degradation is not yet available.

Dosage Effects in Animal Models

The effects of Spiro[cyclopropane-1,3’-indolin]-2’-one in animal models vary with dosage . Some studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

Spiro[cyclopropane-1,3’-indolin]-2’-one is involved in several metabolic pathways . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Preliminary studies suggest it may interact with certain transporters or binding proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[cyclopropane-1,3’-indolin]-2’-one can be achieved through various methods. One notable approach involves the diastereoselective cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts. This method is transition metal-free and provides high yields . Another method includes the asymmetric [2 + 1] cyclopropanation of 3-alkenyl-oxindoles and α-bromoketones using a chiral bifunctional phosphonium salt catalyst, which also yields high stereoselectivity .

Industrial Production Methods

While specific industrial production methods for spiro[cyclopropane-1,3’-indolin]-2’-one are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of tosylhydrazone salts and chiral catalysts in large-scale reactions could be optimized for industrial production.

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclopropane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:

    Cyclopropanation: Formation of the spirocyclic structure.

    Oxidation and Reduction: Modifications on the indolinone moiety.

    Substitution Reactions: Functionalization of the cyclopropane ring.

Common Reagents and Conditions

    Cyclopropanation: Tosylhydrazone salts, chiral bifunctional phosphonium salt catalysts.

    Oxidation: Common oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions include various functionalized spirocyclic compounds, which can be further utilized in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[cyclopropane-1,3’-indolin]-2’-one stands out due to its unique combination of a cyclopropane ring and an indolinone moiety, which imparts distinct physicochemical properties and biological activities. Its potential as a versatile building block in organic synthesis and its promising anticancer activity make it a compound of significant interest in both academic and industrial research .

Properties

IUPAC Name

spiro[1H-indole-3,1'-cyclopropane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-9-10(5-6-10)7-3-1-2-4-8(7)11-9/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBWIBWOPGDMAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507379
Record name Spiro[cyclopropane-1,3'-indol]-2'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13861-75-1
Record name Spiro[cyclopropane-1,3'-indol]-2'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-(((1S,2R)-2-(4-chlorophenyl)-2′-oxospiro[cyclopropane-1,3′-indoline]-1′-yl)methyl)benzoic acid and 3-(((1R,2S)-2-(4-chlorophenyl)-2′-oxospiro[cyclopropane-1,3′-indoline]-1′-yl)methyl)benzoic acid (prepared according to Scheme 1) (60 mg, 0.15 mmol), 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) (44 mg, 0.225 mmol 1.5 mmol), anhydrous 1-Hydroxybenzotriazole (HOBt) (31 mg, 0.225 mmol) and piperidine (15 mg, 0.18 mmol) were dissolved in DMF. The mixture was stirred at room temperature for 14 hours. (1R,2S) and (1S,2R)-2-(4-chlorophenyl)-1′-(3-(piperidine-1-carbonyebenzyl)spiro[cyclopropane-1,3′-indolin]-2′-one were purified by preparative HPLC as a white solid (42 mg, 60%). LC/MS m/e calcd. for C29H27ClN2O2: 470, observed (M+H)+: 471.2 1H NMR (400 MHz, MeOD-d4) δppm 1.41 (br. s., 2 H) 1.67 (br. s., 4 H) 2.19-2.30 (m, 2 H) 3.28 (br.s., 2 H) 3.30 (s, 1 H) 3.69 (br. s., 2 H) 5.14 (s, 2 H) 6.11 (d, J=7.33 Hz, 1 H) 6.74 (t, J=7.20 Hz, 1 H) 6.91 (d, J=7.83 Hz, 1 H) 7.03-7.15 (m, 1 H) 7.20-7.28 (m, 2 H) 7.28-7.38 (m, 4 H) 7.43-7.57 (m, 2 H).
Name
3-(((1S,2R)-2-(4-chlorophenyl)-2′-oxospiro[cyclopropane-1,3′-indoline]-1′-yl)methyl)benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(((1R,2S)-2-(4-chlorophenyl)-2′-oxospiro[cyclopropane-1,3′-indoline]-1′-yl)methyl)benzoic acid
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
44 mg
Type
reactant
Reaction Step One
Quantity
31 mg
Type
reactant
Reaction Step One
Quantity
15 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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